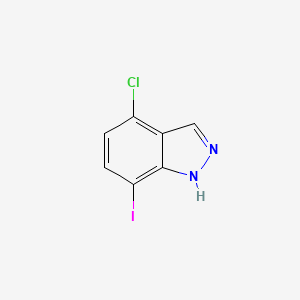

4-chloro-7-iodo-1H-indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-chloro-7-iodo-1H-indazole” is a derivative of indazole . Indazole is a heterocyclic aromatic organic compound that consists of the fusion of benzene and pyrazole . It is an amphoteric molecule which can be protonated to an indazolium cation or deprotonated to an indazolate anion . The molecular formula of “this compound” is CHClIN and its average mass is 278.478 Da .

Synthesis Analysis

A new practical synthesis of 1H-indazole has been presented in a study . A previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .

Molecular Structure Analysis

Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .

Chemical Reactions Analysis

A new practical synthesis of 1H-indazole has been presented . A previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .

科学的研究の応用

Crystal Structure Analysis

- Indazole Systems and Molecular Structures: Research on similar compounds, such as 3-chloro-1H-indazole, shows they are almost planar and form a three-dimensional network through hydrogen bonds in crystal structures (Chicha et al., 2014).

Synthesis and Chemical Properties

- Efficient Synthesis of Indazole Derivatives: 4-chloro-7-iodo-1H-indazole is a key compound in synthesizing various indazole scaffolds, used as building blocks in palladium cross-coupling reactions (Cottyn et al., 2007).

Biological and Pharmacological Research

- Potential in Antagonizing TRPA1 Ion Channel: Although not directly focused on this compound, research on similar indazole compounds has identified them as antagonists of the TRPA1 ion channel, important in inflammatory pain (Rooney et al., 2014).

Advanced Material and Drug Design

- Role in Anticancer Drug Development: Indazoles, including this compound types, are investigated in the design of ruthenium-based anticancer drugs, focusing on their redox properties (Reisner et al., 2005).

Safety and Hazards

The safety data sheet for a similar compound, “4-Chloro-1H-indazole”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

将来の方向性

特性

IUPAC Name |

4-chloro-7-iodo-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHBRRQFGBEDLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C=NN2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646733 |

Source

|

| Record name | 4-Chloro-7-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-92-3 |

Source

|

| Record name | 4-Chloro-7-iodo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-7-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

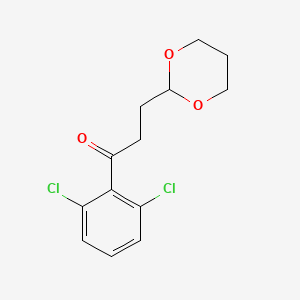

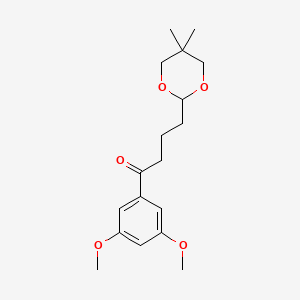

![9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]phenanthrene](/img/structure/B1360787.png)